![molecular formula C7H7F3N2O3 B1517290 1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152571-45-3](/img/structure/B1517290.png)
1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as HETP, is an organic compound with a unique chemical structure that has a wide range of applications in scientific research and laboratory experiments. HETP is a relatively new compound, and as such, there is still much to be discovered about its properties, mechanisms of action, and potential uses. In
Scientific Research Applications
Pharmaceuticals
The trifluoromethyl group in this compound plays a significant role in the pharmaceutical industry. It’s known to enhance the biological activity and metabolic stability of various drugs. The compound can be used in the synthesis of novel pharmaceuticals that require the trifluoromethyl group to improve pharmacokinetic properties .
Agrochemicals
In agriculture, the compound’s derivatives could be utilized to develop new pesticides or herbicides. The trifluoromethyl group is particularly valuable in this field for creating compounds with increased potency and longer-lasting effects on target pests and weeds .
Material Science
The unique properties of the trifluoromethyl group are leveraged in material science to modify surfaces and create materials with specific characteristics, such as hydrophobicity or resistance to degradation. This compound could be involved in the development of advanced materials for various applications .
Environmental Science
Environmental remediation techniques can benefit from the chemical properties of this compound. It could be used in processes designed to remove pollutants or contaminants from soil and water, aiding in environmental clean-up efforts .
Analytical Chemistry
In analytical chemistry, the compound could be used as a reagent or a building block for synthesizing markers and probes. These are essential for detecting specific substances or monitoring chemical reactions in various research settings .
Biochemistry
Biochemical research might utilize this compound in studying enzyme reactions or metabolic pathways. Its derivatives could serve as inhibitors or activators in biochemical assays, helping to elucidate the function of biological molecules .
properties
IUPAC Name |
1-(2-hydroxyethyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c8-7(9,10)5-4(6(14)15)3-11-12(5)1-2-13/h3,13H,1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYXYTCPRPGAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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